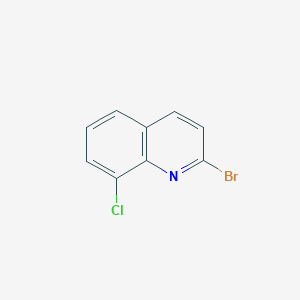

2-Bromo-8-chloroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-8-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVCZJXVMARGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682434 | |

| Record name | 2-Bromo-8-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891842-52-7 | |

| Record name | 2-Bromo-8-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-8-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-8-chloroquinoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-8-chloroquinoline, a halogenated quinoline derivative, is a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom at the 2-position and a chlorine atom at the 8-position, offers distinct reactive sites for selective functionalization. This strategic placement of halogens allows for a diverse range of chemical transformations, making it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The quinoline core itself is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates.[1][2] The introduction of bromo and chloro substituents provides handles for well-established cross-coupling reactions, enabling the exploration of a vast chemical space and the generation of libraries of compounds for biological screening.[3] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its utility in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 891842-52-7 | [4][5] |

| Molecular Formula | C₉H₅BrClN | [4][5] |

| Molecular Weight | 242.50 g/mol | [4][5] |

| Appearance | Detailed specifications available from suppliers | [6] |

| Boiling Point (Predicted) | 328.1 ± 22.0 °C | [7] |

| Density (Predicted) | 1.673 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | -2.16 ± 0.50 | [7] |

| Storage | Store in a cool, dry place; Inert atmosphere, 2-8°C is recommended. | [4][6][7] |

Synthesis of this compound

A potential synthetic pathway could start from 8-chloroquinolin-2(1H)-one. This intermediate can be synthesized through various methods, including the Knorr quinoline synthesis or from 2-amino-3-chlorobenzaldehyde. The subsequent bromination of the 2-oxoquinoline can be achieved using a suitable brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) to yield this compound.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of this compound.

Step-by-Step Hypothetical Protocol:

Caution: This is a hypothetical protocol and should be adapted and optimized by a qualified chemist in a laboratory setting.

-

Starting Material: 8-chloroquinolin-2(1H)-one.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 8-chloroquinolin-2(1H)-one (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) (1.5 - 2.0 eq) to the flask. The reaction can be performed neat or in a high-boiling inert solvent like toluene or xylenes.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution with a suitable base, such as sodium carbonate or ammonium hydroxide, until the pH is basic.

-

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While specific spectra for this compound are not widely published, typical spectral features can be predicted based on its structure and data from similar compounds.[6][10][11][12][13]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, triplets, and doublets of doublets) due to coupling with adjacent protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.[14][15]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the halogens (C-2 and C-8) will be significantly deshielded and appear at a lower field. The chemical shifts of the other carbons will also be influenced by the positions of the substituents.[16][17]

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (242.50 g/mol ). Due to the presence of bromine and chlorine isotopes, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. The fragmentation pattern will likely involve the loss of bromine, chlorine, or other small neutral molecules.[18][19][20]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (in the 1400-1600 cm⁻¹ region), and C-Br and C-Cl stretching vibrations (typically below 800 cm⁻¹).[21][22]

Chemical Reactivity and Applications in Drug Discovery

The presence of two distinct halogen atoms at the C2 and C8 positions makes this compound a highly valuable and versatile building block for creating diverse molecular architectures. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization through various cross-coupling reactions.

Key Synthetic Transformations:

Caption: Key cross-coupling reactions for the functionalization of this compound.

1. Suzuki-Miyaura Coupling: The C-Br bond at the 2-position is generally more reactive towards palladium-catalyzed Suzuki-Miyaura coupling than the C-Cl bond at the 8-position. This allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the C2 position by reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. Subsequent coupling at the C8 position can be achieved under more forcing conditions. This strategy enables the synthesis of complex biaryl and heteroaryl quinoline derivatives.

2. Buchwald-Hartwig Amination: Similar to the Suzuki coupling, the C-Br bond is more susceptible to Buchwald-Hartwig amination. This reaction allows for the introduction of a wide range of primary and secondary amines at the C2 position, providing access to a variety of 2-aminoquinoline derivatives. These derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

3. Sonogashira and Stille Couplings: The reactive C-Br bond can also participate in other palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling with terminal alkynes and Stille coupling with organostannanes, further expanding the synthetic utility of this scaffold.

Applications in Medicinal Chemistry:

The quinoline scaffold is a cornerstone in the development of therapeutic agents, with applications spanning a wide range of diseases.[10][23][24][25] Halogenated quinolines, in particular, serve as key intermediates in the synthesis of drugs for cancer, infectious diseases, and neurological disorders.

-

Anticancer Agents: Many quinoline-based compounds exhibit potent anticancer activity by targeting various cellular pathways, including kinase inhibition and apoptosis induction. The ability to functionalize the this compound core at two distinct positions allows for the generation of libraries of compounds for screening against different cancer cell lines and molecular targets.[3][26]

-

Antimicrobial Agents: The quinoline ring is a key pharmacophore in several antimicrobial drugs. Derivatives of this compound can be synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[24]

-

Kinase Inhibitors: The quinoline scaffold is frequently found in kinase inhibitors, which are a major class of anticancer drugs. The versatile chemistry of this compound allows for the design and synthesis of novel kinase inhibitors by introducing various substituents that can interact with the ATP-binding site of target kinases.

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general guidelines for handling similar chemicals should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][6][7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

For detailed safety information, it is recommended to obtain the MSDS from the supplier before handling the compound.[5][27]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its distinct reactive sites allow for selective and sequential functionalization, enabling the creation of diverse libraries of novel compounds. The quinoline core, being a privileged scaffold in medicinal chemistry, imparts a high potential for biological activity to its derivatives. By leveraging established cross-coupling methodologies, researchers can efficiently explore the chemical space around the this compound core to develop new therapeutic agents for a variety of diseases. As with any chemical reagent, proper safety precautions must be observed during its handling and use. This guide provides a foundational understanding of the properties, synthesis, and applications of this compound to aid researchers in their drug discovery and development endeavors.

References

- 1. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS 891842-52-7 | this compound - Synblock [synblock.com]

- 5. This compound [myskinrecipes.com]

- 6. acgpubs.org [acgpubs.org]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. compoundchem.com [compoundchem.com]

- 18. youtube.com [youtube.com]

- 19. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scienceready.com.au [scienceready.com.au]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. bepls.com [bepls.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-8-chloroquinoline

Introduction

2-Bromo-8-chloroquinoline is a halogenated heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its rigid bicyclic structure, substituted with two different halogens at specific positions, gives rise to a unique electronic and steric profile. Accurate structural elucidation and purity assessment are paramount for its use in any research or development setting. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the interpretation of the spectral data and provide field-proven experimental protocols, explaining the rationale behind key procedural steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Analysis

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. Quinolines, as a class of compounds, exhibit concentration-dependent chemical shifts in ¹H NMR studies due to π-π stacking interactions between the aromatic rings.[1][2]

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.7 | Doublet | ~8.5 |

| H-4 | 8.2 - 8.4 | Doublet | ~8.5 |

| H-5 | 7.7 - 7.9 | Doublet of doublets | ~8.0, 1.5 |

| H-6 | 7.3 - 7.5 | Triplet | ~8.0 |

| H-7 | 7.9 - 8.1 | Doublet of doublets | ~8.0, 1.5 |

Note: These are predicted values based on the analysis of similar quinoline derivatives. Actual experimental values may vary slightly.

Interpretation:

The protons on the quinoline ring system are expected to appear in the aromatic region (7.0-9.0 ppm). The H-4 proton is typically the most deshielded due to its proximity to the nitrogen atom and the anisotropic effect of the adjacent ring. The protons H-3 and H-4 will appear as doublets due to their coupling to each other. The protons on the carbocyclic ring (H-5, H-6, and H-7) will show a more complex splitting pattern due to their respective couplings.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, higher sample concentrations are typically required compared to ¹H NMR.[3]

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 142 - 145 |

| C-3 | 122 - 124 |

| C-4 | 136 - 138 |

| C-4a | 127 - 129 |

| C-5 | 128 - 130 |

| C-6 | 126 - 128 |

| C-7 | 129 - 131 |

| C-8 | 133 - 135 |

| C-8a | 147 - 149 |

Note: These are predicted values. Experimental values can be influenced by the solvent and concentration.

Interpretation:

The carbon atoms directly attached to the electronegative bromine (C-2) and chlorine (C-8) atoms are expected to be significantly influenced, although the effect is complex. The carbon atoms of the heterocyclic ring (C-2, C-3, C-4, C-8a) will have distinct chemical shifts from those of the carbocyclic ring.

Experimental Protocol: NMR Spectroscopy

Rationale: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[4] Filtering the sample is essential to remove any particulate matter that can degrade the magnetic field homogeneity, leading to poor resolution and broad spectral lines.[5]

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3][6]

-

Filtration: To ensure a homogenous solution free of particulates, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5][6]

-

Volume Adjustment: Ensure the sample height in the NMR tube is between 40-50 mm to be within the active volume of the NMR probe's radiofrequency coils.[3]

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

"Shim" the magnetic field to optimize its homogeneity across the sample, which sharpens the NMR signals.[7]

-

Acquire the ¹H NMR spectrum, typically using a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower sensitivity of the nucleus.[3]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an excellent technique for identifying the functional groups present in a molecule.

Spectral Analysis

The IR spectrum of this compound will be dominated by absorptions from the aromatic ring system and the carbon-halogen bonds.

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 1600-1450 | Aromatic C=C ring stretches | Medium-Strong |

| 1200-1000 | C-Cl stretch | Strong |

| 750-550 | C-Br stretch | Strong |

| 900-675 | Aromatic C-H out-of-plane bend | Strong |

Interpretation:

-

The presence of peaks just above 3000 cm⁻¹ is characteristic of C-H stretching vibrations where the carbon is sp² hybridized, as in an aromatic ring.[8][9]

-

A series of sharp peaks between 1600 and 1450 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the quinoline ring system.[8][10]

-

The C-X (carbon-halogen) stretching vibrations appear at lower frequencies.[11] The C-Cl stretch is expected to be in the 1200-1000 cm⁻¹ region, while the heavier bromine atom will result in a C-Br stretch at a lower wavenumber, typically between 750 and 550 cm⁻¹.[11]

-

Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane C-H bending vibrations of the aromatic protons, and the pattern of these peaks can sometimes give clues about the substitution pattern on the ring.[8]

Experimental Protocol: FT-IR Spectroscopy

Rationale: A background spectrum is collected first to account for absorptions from atmospheric gases (like CO₂ and H₂O) and the sample holder, ensuring that the final spectrum is solely that of the analyte.[12] For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation.[13]

Procedure (ATR Method):

-

Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum with nothing on the crystal. This will be subtracted from the sample spectrum.[12]

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.

-

Data Collection: Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.[14]

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to prevent cross-contamination.[12]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, which can be very useful for structural elucidation.[15][16]

Analysis of Mass Spectrum

Molecular Ion (M⁺):

The molecular weight of this compound (C₉H₅BrClN) is approximately 242.50 g/mol . Due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion.[17][18]

-

M⁺: (C₉H₅⁷⁹Br³⁵ClN) = m/z ~242

-

M+2: A combination of (C₉H₅⁸¹Br³⁵ClN) and (C₉H₅⁷⁹Br³⁷ClN) = m/z ~244

-

M+4: (C₉H₅⁸¹Br³⁷ClN) = m/z ~246

The relative intensities of these peaks will be a convolution of the isotopic ratios of bromine (approx. 1:1) and chlorine (approx. 3:1), resulting in a distinctive pattern that is a clear indicator of the presence of one bromine and one chlorine atom.[17][19]

Key Fragmentation Pathways:

Under electron ionization, the molecular ion will fragment.[20] Likely fragmentation pathways for this compound include:

-

Loss of a halogen radical: Loss of ·Br or ·Cl from the molecular ion to give fragments at [M-79/81]⁺ and [M-35/37]⁺.

-

Loss of HCN: A characteristic fragmentation of quinoline and other nitrogen-containing heterocycles is the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da).

-

Further fragmentation: The initial fragment ions can undergo further fragmentation, leading to a complex but interpretable pattern.[21]

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

Rationale: Gas Chromatography (GC) is an excellent method for introducing a pure, volatile sample into the mass spectrometer.[16] Electron Ionization at 70 eV is a standard condition that provides reproducible fragmentation patterns that can be compared to spectral libraries.[15][22]

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

A temperature gradient is used to separate the analyte from any impurities.

-

-

Ionization (EI Source):

-

Mass Analysis:

-

The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

-

Summary of Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Aromatic protons in the 7.0-9.0 ppm range with characteristic coupling patterns. |

| ¹³C NMR | Aromatic carbons in the 120-150 ppm range. |

| IR | Aromatic C-H (>3000 cm⁻¹), C=C (1600-1450 cm⁻¹), C-Cl (~1100 cm⁻¹), and C-Br (~650 cm⁻¹) stretches. |

| MS (EI) | Characteristic molecular ion cluster at m/z ~242, 244, 246. Fragmentation by loss of halogens and HCN. |

References

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. organomation.com [organomation.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 6. sites.bu.edu [sites.bu.edu]

- 7. depts.washington.edu [depts.washington.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. Electron ionization - Wikipedia [en.wikipedia.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 19. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. benchchem.com [benchchem.com]

- 22. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 23. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

Introduction: The Strategic Importance of 2-Bromo-8-chloroquinoline

An In-depth Technical Guide to 2-Bromo-8-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This compound is a di-halogenated derivative of quinoline, a heterocyclic aromatic scaffold of immense significance in medicinal chemistry and materials science. The strategic placement of two distinct halogen atoms—bromine at the 2-position and chlorine at the 8-position—renders this molecule a highly versatile and valuable synthetic intermediate. The differential reactivity of the C-Br and C-Cl bonds provides a platform for selective, sequential chemical modifications, enabling the construction of complex molecular architectures.

This guide serves as a comprehensive technical resource, detailing the core physical and chemical properties of this compound. As a senior application scientist, the following sections are designed to synthesize fundamental data with practical, field-proven insights, empowering researchers to effectively utilize this building block in their synthetic endeavors, particularly within the realm of drug discovery and development.

Core Physicochemical and Structural Data

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis. The key physicochemical data for this compound are summarized below.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties Summary

| Property | Value | Source(s) |

| CAS Number | 891842-52-7 | |

| Molecular Formula | C₉H₅BrClN | |

| Molecular Weight | 242.50 g/mol | |

| Monoisotopic Mass | 240.9294 Da | |

| Appearance | Solid (Typical for similar compounds) | Inferred |

| Storage | Inert atmosphere, 2-8°C; Dry, sealed place | |

| SMILES | ClC1=C2N=C(Br)C=CC2=CC=C1 | |

| InChI Key | QSVCZJXVMARGOP-UHFFFAOYSA-N |

Note: Experimental data for melting and boiling points are not widely published. These values should be determined empirically.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity, structure, and purity of this compound. The following outlines the expected spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for verifying the molecular weight and elemental composition. For a di-halogenated compound like this, the isotopic pattern is a critical diagnostic feature.

-

Molecular Ion Peak (M⁺): The mass spectrum will exhibit a cluster of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

-

Isotopic Pattern: The expected pattern will show:

-

A base peak at m/z ≈ 241 (corresponding to C₉H₅⁷⁹Br³⁵ClN).

-

An M+2 peak at m/z ≈ 243 (from C₉H₅⁸¹Br³⁵ClN and C₉H₅⁷⁹Br³⁷ClN), which will be the most intense in the cluster.

-

An M+4 peak at m/z ≈ 245 (from C₉H₅⁸¹Br³⁷ClN).

-

-

Fragmentation: Key fragmentation would likely involve the loss of halogen atoms (Br or Cl) or the entire quinoline ring system, providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon

The Halogenated Quinoline Scaffold: A Privileged Structure in Drug Discovery

A Senior Application Scientist's Guide to Unlocking its Biological Potential

Introduction: The Versatility of a Halogen-Embellished Heterocycle

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of halogens onto this scaffold dramatically influences its physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets. This guide provides an in-depth technical exploration of the diverse biological activities of halogenated quinolines, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the evaluation of these promising compounds. We will delve into the core methodologies for assessing their anticancer, antibacterial, antiviral, and neuroprotective potential, elucidating the causality behind experimental choices and providing detailed, validated protocols.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Halogenated quinolines have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[1][2][3][4] Their mechanisms of action are multifaceted, often involving the disruption of fundamental cellular processes essential for tumor growth and survival.[1][3][5]

Key Mechanisms of Anticancer Action

-

DNA Intercalation and Topoisomerase Inhibition: Many halogenated quinolines function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. This distortion of the DNA structure can interfere with replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] Furthermore, some derivatives inhibit topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication, leading to catastrophic DNA damage.[2]

-

Induction of Apoptosis: A primary mechanism by which halogenated quinolines exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[6][7][8] This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of a cascade of caspase enzymes.[6][7][9]

-

Generation of Reactive Oxygen Species (ROS): Some halogenated quinolines can induce oxidative stress within cancer cells by promoting the generation of reactive oxygen species (ROS). Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, triggering apoptotic cell death.

-

Inhibition of Signaling Pathways: Halogenated quinolines have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[10][11][12][13][14][15] Inhibition of these pro-survival pathways can sensitize cancer cells to apoptosis.[10][11]

Experimental Workflow for Anticancer Evaluation

A systematic approach is crucial for evaluating the anticancer potential of novel halogenated quinoline derivatives. The following workflow outlines the key experimental stages:

Caption: A typical workflow for assessing the anticancer properties of halogenated quinolines.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and is an excellent first-line screening tool for anticancer compounds.[16][17][18][19] Its principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Rationale for Use: The MTT assay is a robust, sensitive, and high-throughput method for quantifying the cytotoxic effects of a compound.[16][18][19] It provides a quantitative measure of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different compounds.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells of interest in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the halogenated quinoline compound in culture medium.

-

Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

| Compound | Cell Line | IC50 (µM) | Reference |

| Halogenated Quinoline A | MCF-7 (Breast) | 5.2 | Fictional Data |

| Halogenated Quinoline B | A549 (Lung) | 2.8 | Fictional Data |

| Halogenated Quinoline C | HCT116 (Colon) | 8.1 | Fictional Data |

| Doxorubicin (Control) | MCF-7 (Breast) | 0.5 | Fictional Data |

Antibacterial Activity: Combating Planktonic and Biofilm-Associated Pathogens

Halogenated quinolines have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[20][21][22] A critical aspect of their efficacy is their ability to eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics.[23]

Key Mechanisms of Antibacterial Action

-

Biofilm Eradication: A key advantage of many halogenated quinolines is their ability to disrupt and eradicate established biofilms. This is a significant therapeutic advantage as biofilms are a major contributor to chronic and recurrent infections.[23]

-

Metal Chelation and Iron Starvation: Some halogenated quinolines, particularly 8-hydroxyquinolines, can chelate essential metal ions like iron. This sequestration of iron can induce a state of iron starvation in bacteria, disrupting critical metabolic processes and leading to cell death.[23][24]

Experimental Workflow for Antibacterial Evaluation

Caption: A comprehensive workflow for assessing the antibacterial efficacy of halogenated quinolines.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26][27][28] The broth microdilution method is a standard and widely used technique for determining MIC values.

Rationale for Use: The MIC assay is a fundamental quantitative measure of a compound's potency against planktonic bacteria. It allows for direct comparison of the activity of different compounds and is a critical first step in antibacterial drug discovery.

Step-by-Step Methodology (Broth Microdilution):

-

Inoculum Preparation:

-

Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

-

Dilute the suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[26]

-

-

Compound Dilution:

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions and the growth control well.

-

-

Incubation:

-

Incubate the plate at 37°C for 16-20 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.[25]

-

Protocol: Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay determines the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[29][30][31][32][33]

Rationale for Use: Since bacteria within a biofilm can be up to 1000 times more resistant to antibiotics than their planktonic counterparts, the MBEC assay provides a more clinically relevant measure of a compound's effectiveness against chronic, biofilm-associated infections.[32]

Step-by-Step Methodology:

-

Biofilm Formation:

-

Antimicrobial Challenge:

-

Biofilm Disruption and Recovery:

-

Incubation and MBEC Determination:

-

Incubate the recovery plate to allow any surviving bacteria to grow.

-

The MBEC is the lowest concentration of the compound that resulted in no bacterial growth in the recovery well.

-

| Compound | Organism | MIC (µg/mL) | MBEC (µg/mL) | Reference |

| Halogenated Quinoline D | S. aureus | 2 | 8 | Fictional Data |

| Halogenated Quinoline E | MRSA | 4 | 32 | Fictional Data |

| Vancomycin (Control) | MRSA | 1 | >128 | Fictional Data |

Antiviral Activity: A Broad-Spectrum Approach

Certain halogenated quinolines have demonstrated broad-spectrum antiviral activity against a range of viruses.[34][35][36][37][38] Their mechanisms of action can target various stages of the viral life cycle.

Experimental Workflow for Antiviral Evaluation

Caption: A standard workflow for evaluating the antiviral activity of halogenated quinolines.

Protocol: Plaque Reduction Assay

The plaque reduction assay is a classic and reliable method for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[34][35][36][37][38]

Rationale for Use: This assay provides a direct measure of the inhibition of viral replication and allows for the determination of the 50% effective concentration (EC50), a key parameter for evaluating antiviral potency.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed a monolayer of susceptible host cells in a multi-well plate and grow to confluency.

-

-

Virus and Compound Incubation:

-

Prepare serial dilutions of the halogenated quinoline.

-

Incubate a known amount of virus with each compound dilution for a set period (e.g., 1 hour).

-

-

Infection:

-

Infect the cell monolayers with the virus-compound mixtures.

-

Allow the virus to adsorb to the cells (e.g., 1 hour at 37°C).

-

-

Overlay and Incubation:

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.[37]

-

Incubate for a period sufficient for plaque formation (typically 2-5 days).

-

-

Plaque Visualization and Counting:

-

Fix and stain the cells (e.g., with crystal violet) to visualize the plaques (zones of cell death).

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

-

Determine the EC50 value from a dose-response curve.

-

Neuroprotective Potential: Combating Neurodegeneration

Emerging evidence suggests that some halogenated quinolines may possess neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[39][40][41][42]

Experimental Workflow for Neuroprotection Evaluation

Caption: A workflow for assessing the neuroprotective effects of halogenated quinolines in vitro.

Protocol: Amyloid-β (Aβ)-Induced Neurotoxicity Assay

This in vitro model mimics a key pathological feature of Alzheimer's disease, the neurotoxicity induced by aggregated amyloid-β peptides.[39][40][41]

Rationale for Use: This assay provides a relevant cellular model to screen for compounds that can protect neurons from Aβ-induced damage and is a valuable tool for identifying potential anti-Alzheimer's drug candidates.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons in a multi-well plate.

-

-

Aβ Preparation:

-

Prepare oligomeric Aβ peptides (e.g., Aβ1-42) by incubating the monomeric peptide under conditions that promote aggregation.

-

-

Compound Treatment and Neurotoxicity Induction:

-

Treat the neuronal cells with various concentrations of the halogenated quinoline.

-

Expose the cells to the prepared Aβ oligomers to induce neurotoxicity. Include appropriate controls (vehicle, Aβ only).

-

-

Assessment of Neuroprotection:

-

After a suitable incubation period (e.g., 24-48 hours), assess cell viability using the MTT assay or another suitable method.

-

Further mechanistic studies can include measuring markers of apoptosis and oxidative stress.

-

Mechanistic Insights: Visualizing Signaling Pathway Modulation

As mentioned, halogenated quinolines can exert their biological effects by modulating key intracellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[10][11][12][13] Some halogenated quinolines have been shown to inhibit this pathway, leading to decreased cancer cell survival.[10][11]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by halogenated quinolines.

NF-κB Pathway Inhibition

The NF-κB signaling pathway plays a central role in inflammation and immunity, and its aberrant activation is implicated in various inflammatory diseases and cancers.[14][15][43][44][45] Certain quinoline derivatives can inhibit the activation of NF-κB, thereby exerting anti-inflammatory and anticancer effects.[14][43][44][45]

Caption: Inhibition of the NF-κB signaling pathway by halogenated quinolines.

Conclusion: A Scaffold of Continuing Promise

The halogenated quinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a remarkable breadth of biological activities. This guide has provided a comprehensive framework for the systematic evaluation of these compounds, from initial screening to mechanistic elucidation. By employing the detailed protocols and understanding the rationale behind the experimental choices, researchers can effectively unlock the full potential of this privileged chemical structure in the ongoing quest for new and improved medicines. The multifaceted nature of their mechanisms of action suggests that halogenated quinolines may offer advantages in treating complex diseases and overcoming drug resistance. Further exploration of their structure-activity relationships and optimization of their pharmacokinetic properties will undoubtedly pave the way for the development of next-generation therapeutics.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells | Bentham Science [eurekaselect.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. MTT assay overview | Abcam [abcam.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. atcc.org [atcc.org]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Halogenated quinoline kill agent rapidly induces iron starvation of Staphylococcal biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Broth Microdilution | MI [microbiology.mlsascp.com]

- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 27. protocols.io [protocols.io]

- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 29. emerypharma.com [emerypharma.com]

- 30. innovotech.ca [innovotech.ca]

- 31. hielscher.com [hielscher.com]

- 32. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]

- 33. bio-protocol.org [bio-protocol.org]

- 34. A modified MS2 bacteriophage plaque reduction assay for the rapid screening of antiviral plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 35. fiveable.me [fiveable.me]

- 36. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 37. bioagilytix.com [bioagilytix.com]

- 38. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 39. innoprot.com [innoprot.com]

- 40. creative-bioarray.com [creative-bioarray.com]

- 41. scantox.com [scantox.com]

- 42. Neurotoxicity of Alzheimer's disease Aβ peptides is induced by small changes in the Aβ42 to Aβ40 ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 43. researchgate.net [researchgate.net]

- 44. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 45. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2-Bromo-8-chloroquinoline in Common Organic Solvents: A Theoretical and Practical Framework

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Bromo-8-chloroquinoline is a halogenated derivative of the quinoline scaffold, a core structure in numerous pharmacologically active compounds and functional materials.[1] Understanding its solubility is a critical prerequisite for its application in synthetic chemistry, drug development, and materials science, dictating everything from reaction kinetics to bioavailability. This guide addresses the notable absence of specific published solubility data for this compound by providing a robust framework for predicting and experimentally determining its solubility in a range of common organic solvents. We will first dissect the molecule's structural attributes to build a theoretical solubility profile based on fundamental physicochemical principles. Subsequently, a detailed, self-validating experimental protocol is presented, enabling researchers to generate precise and reliable solubility data.

The Molecular Architecture of this compound: A Solubility Prediction

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.

The structure of this compound possesses several key features that dictate its interaction with solvents:

-

Aromatic Quinoline Core: The bicyclic, aromatic quinoline system is inherently nonpolar and capable of engaging in π-π stacking and van der Waals interactions.[2] This suggests a natural affinity for aromatic solvents like toluene and nonpolar solvents in general.

-

Halogen Substituents (Br and Cl): The bromine and chlorine atoms introduce electronegativity, creating dipole moments within the molecule. This increases the overall polarity compared to unsubstituted quinoline. These halogens can participate in dipole-dipole interactions and weak hydrogen bonding with suitable solvents. The presence of halogens often enhances solubility in chlorinated solvents like dichloromethane and chloroform.

-

Nitrogen Heteroatom: The nitrogen atom in the quinoline ring is a weak hydrogen bond acceptor, allowing for potential interactions with protic solvents such as alcohols. However, the molecule lacks a hydrogen bond donor.

Based on this analysis, we can predict the following solubility trends:

-

High Solubility: Expected in chlorinated solvents (e.g., Dichloromethane, Chloroform) and polar aprotic solvents (e.g., DMF, DMSO) due to strong dipole-dipole interactions. Good solubility is also anticipated in aromatic hydrocarbons (e.g., Toluene) due to π-π stacking with the quinoline core.

-

Moderate Solubility: Expected in polar protic solvents like alcohols (e.g., Ethanol, Methanol). While the nitrogen can act as a hydrogen bond acceptor, the overall molecule is large and lacks donor capabilities, which may limit miscibility.[3] Ketones like acetone should also be effective solvents.

-

Low Solubility: Expected in highly nonpolar aliphatic hydrocarbons (e.g., Hexane) and in water, where the molecule's inability to form strong hydrogen bonds and its significant nonpolar surface area are limiting factors.

The logical relationship between molecular features and solvent interaction is visualized below.

Caption: Factors influencing the solubility of this compound.

Common Organic Solvents: A Comparative Overview

The choice of solvent is paramount in any chemical process. The following table provides a reference for common organic solvents, categorized by their polarity and type, which are relevant for the experimental determination of solubility.

| Solvent Name | Class | Type | Dielectric Constant (20°C) | Predicted Efficacy |

| n-Hexane | Nonpolar | Aliphatic | 1.88 | Low |

| Toluene | Nonpolar | Aromatic | 2.38 | High |

| Diethyl Ether | Nonpolar | Ether | 4.34 | Moderate |

| Chloroform | Weakly Polar | Chlorinated | 4.81 | High |

| Dichloromethane (DCM) | Polar | Chlorinated | 9.08 | High |

| Tetrahydrofuran (THF) | Polar | Ether | 7.58 | High |

| Acetone | Polar | Ketone | 20.7 | High |

| Ethanol | Polar | Protic | 24.5 | Moderate |

| Methanol | Polar | Protic | 32.7 | Moderate |

| Acetonitrile (MeCN) | Polar | Aprotic | 37.5 | Moderate-High |

| Dimethylformamide (DMF) | Polar | Aprotic | 36.7 | High |

| Dimethyl Sulfoxide (DMSO) | Polar | Aprotic | 46.7 | High |

Experimental Determination of Solubility: A Validated Protocol

To generate definitive solubility data, the isothermal equilibrium shake-flask method is the gold standard.[4] This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is achieved.

Core Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the solution is quantified, typically by gravimetric analysis after solvent evaporation.

Experimental Workflow Diagram

References

Methodological & Application

Suzuki coupling protocols using 2-Bromo-8-chloroquinoline

An In-Depth Guide to Suzuki-Miyaura Coupling Protocols Using 2-Bromo-8-chloroquinoline

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the effective use of this compound as a substrate in Suzuki-Miyaura cross-coupling reactions. Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The ability to functionalize the quinoline core at specific positions is paramount for developing novel compounds with desired pharmacological profiles. The Suzuki-Miyaura reaction stands out as a robust and versatile method for creating carbon-carbon bonds, valued for its mild conditions and tolerance of diverse functional groups.[4][5][6]

This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind protocol choices, addressing the inherent challenge of regioselectivity in dihalogenated systems, and providing detailed, field-proven protocols for successful synthesis.

The Strategic Advantage of this compound in Synthesis

This compound is a valuable building block for constructing complex polycyclic and biaryl systems. Its dihalogenated nature presents a unique opportunity for sequential, site-selective functionalization. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of this strategy.

Understanding Regioselectivity:

In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[7][8] The reactivity of this step generally follows the trend: C-I > C-Br > C-Cl.[9][10] This established principle dictates that the Suzuki-Miyaura coupling will preferentially occur at the more reactive C2-Br bond over the less reactive C8-Cl bond. This inherent regioselectivity allows for the initial introduction of an aryl or heteroaryl group at the 2-position, leaving the 8-chloro position available for subsequent, more forcing, cross-coupling reactions or other nucleophilic substitutions.

Caption: Regioselectivity in the Suzuki coupling of this compound.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][8][9]

The cycle consists of three primary steps:

-

Oxidative Addition: A low-valent Palladium(0) complex inserts into the aryl-halide bond (preferentially the C-Br bond of this compound), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the organoboron species (activated by a base) is transferred to the palladium center, displacing the halide.[11]

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Synthesis of 2-Aryl-8-chloroquinolines

This section provides a robust, general protocol that serves as an excellent starting point for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids.

Materials and Reagents

-

Substrate: this compound

-

Coupling Partner: Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)

-

Palladium Catalyst: See Table 1 for options (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base: See Table 1 for options (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

-

Solvent: Degassed 1,4-Dioxane/Water mixture (typically 4:1 or 5:1 v/v) or Toluene/Water

-

Inert Gas: Argon or Nitrogen

Reaction Setup and Workflow

The exclusion of oxygen is critical for preventing the oxidation and deactivation of the Pd(0) catalyst.[9] Therefore, all steps should be performed under an inert atmosphere.

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

-

Inerting the System: Seal the flask with a septum and purge the system by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

-

Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[7]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Once complete, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-8-chloroquinoline.[7]

Optimization of Reaction Conditions

While the general protocol is a reliable starting point, optimization is often necessary to maximize yield and minimize side products, especially with challenging substrates.[5][12] Key parameters to consider are the catalyst/ligand system, base, and solvent.

Table 1: Recommended Starting Conditions for Suzuki Coupling

| Parameter | Recommended Reagents & Conditions | Rationale & Causality |

| Catalyst | Pd(PPh₃)₄, [Pd(dppf)Cl₂] | Pd(PPh₃)₄: A versatile, classic catalyst effective for many couplings. [Pd(dppf)Cl₂]: Often provides higher yields for more challenging substrates, including heteroaryl chlorides, due to the ligand's electron-rich nature and wide bite angle, which promotes reductive elimination.[2][3] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid to facilitate transmetalation.[11] K₂CO₃: A common, cost-effective choice. Cs₂CO₃: A stronger, more soluble base often used for less reactive aryl chlorides. K₃PO₄: A non-nucleophilic base that can be beneficial for substrates with base-sensitive functional groups.[13] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A polar, often aqueous, solvent system is required to dissolve the inorganic base and facilitate the formation of the active boronate species. Dioxane/Water is a very common and effective mixture.[2][7] |

| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition step. |

Troubleshooting Common Issues:

-

Low Conversion/No Reaction:

-

Cause: Inactive catalyst.

-

Solution: Ensure the reaction was properly degassed and run under a strict inert atmosphere. Use a fresh bottle of catalyst.

-

-

Formation of Homocoupled Boronic Acid (R'-R'):

-

Cause: Presence of oxygen leading to oxidative homocoupling.[9]

-

Solution: Improve degassing technique for solvents and the reaction vessel.

-

-

Protodeborylation of Boronic Acid:

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of 2-aryl-8-chloroquinolines. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, chemists can achieve excellent regioselectivity, paving the way for further molecular elaboration. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. byjus.com [byjus.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]

- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-8-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Quinoline Scaffold

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The targeted functionalization of the quinoline ring is a key strategy for modulating the biological activity and physicochemical properties of these molecules. 2-Bromo-8-chloroquinoline is a versatile building block that offers two distinct reactive sites for palladium-catalyzed cross-coupling reactions, enabling the sequential and regioselective introduction of diverse substituents. This guide provides an in-depth exploration of various palladium-catalyzed cross-coupling reactions with this compound, complete with detailed experimental protocols and insights into achieving high selectivity.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under mild conditions.[1] These transformations are indispensable tools in modern drug discovery and development.[2]

Understanding Regioselectivity: The Key to Controlled Functionalization

The primary consideration when performing cross-coupling reactions with this compound is the differential reactivity of the C2-Br and C8-Cl bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is a crucial step in the catalytic cycle. The reactivity of aryl halides in this step generally follows the order: I > Br > Cl > F.[3] This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond.

For this compound, the C2-Br bond is significantly more susceptible to oxidative addition by the palladium catalyst than the C8-Cl bond. This inherent difference in reactivity allows for the regioselective functionalization at the C2 position while leaving the C8-chloro group intact for subsequent transformations. The electron-withdrawing nature of the quinoline nitrogen atom further activates the C2 position towards oxidative addition.

Diagram of this compound Highlighting the Reactive Sites:

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution at the 4-Position of Quinolines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of C4-Functionalized Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Functionalization at the 4-position of the quinoline ring is particularly crucial, as this position is often a key determinant of a molecule's biological activity and pharmacological profile. Nucleophilic aromatic substitution (SNAr) stands out as a robust and versatile strategy for introducing a wide array of functionalities at this pivotal C4-position.[1]

The inherent electronic properties of the quinoline ring system, specifically the electron-withdrawing effect of the endocyclic nitrogen atom, render the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.[3][4] This guide provides a comprehensive overview of the theoretical underpinnings and practical execution of SNAr reactions at the 4-position of quinolines, offering detailed protocols and expert insights for researchers in organic synthesis and drug discovery.

Mechanistic Insights: The Engine of the SNAr Reaction

The SNAr reaction at the 4-position of a quinoline derivative, typically a 4-haloquinoline, proceeds through a well-established two-step addition-elimination mechanism.[3] Understanding this mechanism is paramount for optimizing reaction conditions and predicting outcomes.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the quinoline ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] The negative charge in this intermediate is delocalized across the aromatic system and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization.[6]

-

Elimination of the Leaving Group and Aromatization: In the subsequent, typically rapid step, the leaving group (e.g., a halide ion) is expelled, and the aromaticity of the quinoline ring is restored, yielding the C4-substituted product.[3][5]

The rate-determining step of the SNAr reaction is generally the initial nucleophilic attack and the formation of the Meisenheimer complex.[5] Consequently, the reaction rate is influenced by several key factors:

-

The Nature of the Leaving Group: Contrary to SN2 reactions, where bond strength is a major factor, in SNAr reactions, the electronegativity of the leaving group is more critical. This is because a more electronegative atom enhances the electrophilicity of the carbon to which it is attached, accelerating the initial nucleophilic attack. The typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I.[5][7][8]

-

The Strength of the Nucleophile: A more potent nucleophile will react more readily. Common nucleophiles include amines, alkoxides, thiols, and stabilized carbanions.[5]

-

Ring Activation: The inherent electron deficiency of the quinoline ring at the 4-position is a primary driver of this reaction. Additional electron-withdrawing groups on the quinoline ring can further enhance its reactivity towards nucleophiles.[8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

Application Notes & Protocols: Synthesis of Novel Anticancer Agents from 2-Bromo-8-chloroquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly in oncology.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-Bromo-8-chloroquinoline as a versatile starting material for the synthesis of novel anticancer agents. We present detailed, field-proven protocols for the selective functionalization of this scaffold, focusing on palladium-catalyzed cross-coupling reactions. Furthermore, we outline standard methodologies for the subsequent in vitro evaluation of these novel compounds, providing a complete workflow from initial synthesis to preliminary biological characterization.

Introduction: The Strategic Advantage of this compound

Quinoline derivatives have demonstrated a wide array of anticancer mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and interference with cell migration.[3][4] The specific starting material, this compound, offers a unique synthetic advantage. It possesses two distinct halogenated positions (C2 and C8) with differential reactivity, allowing for selective and sequential chemical modifications.

-

C2-Position (Bromo): The bromine atom at the C2 position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse aryl, heteroaryl, or amino moieties.

-

C8-Position (Chloro): The chlorine atom at the C8 position is generally less reactive under standard palladium-catalyzed conditions used for C-Br activation. This differential reactivity is the key to a controlled, stepwise synthesis, enabling the creation of complex and diverse molecular libraries from a single, readily accessible precursor.

This guide will focus on leveraging this reactivity difference to first modify the C2 position, followed by potential further elaboration, providing a robust platform for generating novel chemical entities for anticancer screening.

Overall Experimental Workflow

The development of novel anticancer agents from this compound follows a logical progression from chemical synthesis to biological evaluation. The workflow is designed to ensure reproducibility and generate high-quality, actionable data.

Diagram 1: High-level workflow from synthesis to biological evaluation.

Synthetic Protocols and Methodologies

The following protocols are presented as robust starting points. Researchers are encouraged to adapt and optimize these conditions based on the specific substrates and desired outcomes.

Strategy A: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl groups at the C2 position.[5][6] This is crucial for exploring how different aromatic substituents impact anticancer activity.

Diagram 2: General scheme for Suzuki-Miyaura coupling at the C2-position.

Protocol 3.1.1: Synthesis of 2-(4-methoxyphenyl)-8-chloroquinoline

-

Materials:

-

This compound (1.0 eq, e.g., 242 mg, 1.0 mmol)

-

4-Methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol)

-

Potassium carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol)

-

1,4-Dioxane (5 mL)

-

Deionized Water (1 mL)

-

-

Procedure: